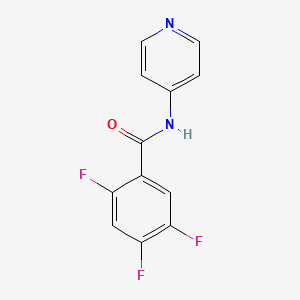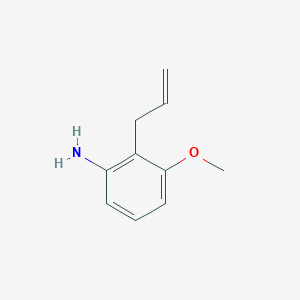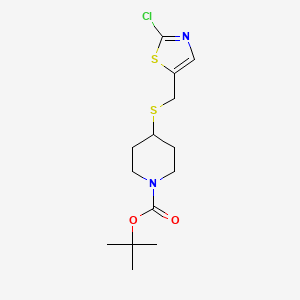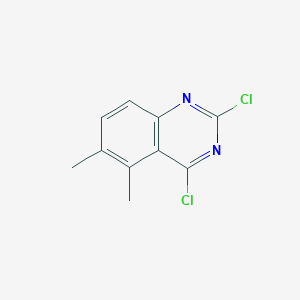
2,4-Dichloro-5,6-dimethylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5,6-dimethyl-quinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methyl groups in the 2,4 and 5,6 positions, respectively, imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,6-dimethyl-quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloroaniline with 5,6-dimethyl-1,3-dicarbonyl compounds in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of 2,4-Dichloro-5,6-dimethyl-quinazoline may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-5,6-dimethyl-quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichloro-5,6-dimethyl-quinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5,6-dimethyl-quinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression.
Comparaison Avec Des Composés Similaires
- 2,4-Dichloroquinazoline
- 5,6-Dimethylquinazoline
- 2,4-Dichloro-5-methylquinazoline
Comparison: 2,4-Dichloro-5,6-dimethyl-quinazoline is unique due to the presence of both chlorine and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced or distinct properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H8Cl2N2 |
|---|---|
Poids moléculaire |
227.09 g/mol |
Nom IUPAC |
2,4-dichloro-5,6-dimethylquinazoline |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-4-7-8(6(5)2)9(11)14-10(12)13-7/h3-4H,1-2H3 |
Clé InChI |
INZMXSBJNQOLPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)N=C(N=C2Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


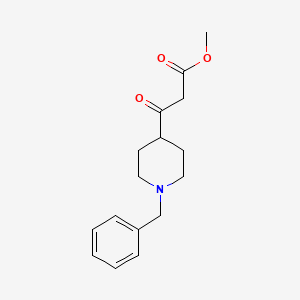
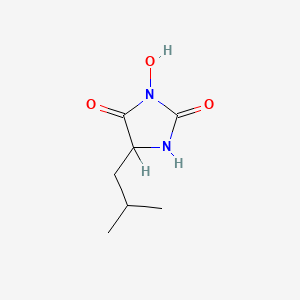

![Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-](/img/structure/B13948784.png)

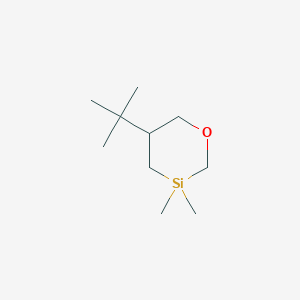
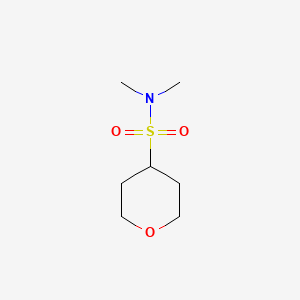
![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)
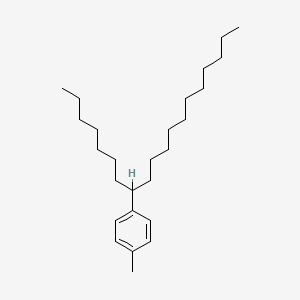
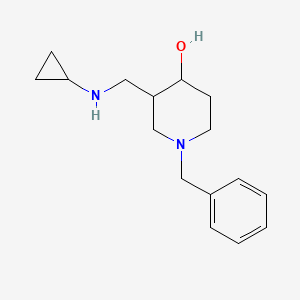
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)
